5-(3-(Pyridazin-3-yloxy)pyrrolidine-1-carbonyl)pyrrolidin-2-one
Description
Properties
IUPAC Name |
5-(3-pyridazin-3-yloxypyrrolidine-1-carbonyl)pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O3/c18-11-4-3-10(15-11)13(19)17-7-5-9(8-17)20-12-2-1-6-14-16-12/h1-2,6,9-10H,3-5,7-8H2,(H,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKFLQDXZHQWCMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC1C(=O)N2CCC(C2)OC3=NN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-(Pyridazin-3-yloxy)pyrrolidine-1-carbonyl)pyrrolidin-2-one typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of Pyrrolidine-2-one Core: This can be achieved through the cyclization of functionalized acyclic substrates or the oxidation of pyrrolidine derivatives.
Attachment of Pyridazin-3-yloxy Group: This step involves the nucleophilic substitution reaction where pyridazin-3-ol reacts with a suitable leaving group on the pyrrolidine ring.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed.
Chemical Reactions Analysis
Types of Reactions
5-(3-(Pyridazin-3-yloxy)pyrrolidine-1-carbonyl)pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can yield amine derivatives or reduced forms of the pyrrolidine ring.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups onto the pyrrolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines .
Scientific Research Applications
5-(3-(Pyridazin-3-yloxy)pyrrolidine-1-carbonyl)pyrrolidin-2-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-(3-(Pyridazin-3-yloxy)pyrrolidine-1-carbonyl)pyrrolidin-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways and molecular interactions depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Analogues of Pyrrolidin-2-one Derivatives
Table 1: Structural and Functional Comparison
Pharmacological and Chemical Properties
- Anti-Alzheimer's Activity : The target compound lacks direct pharmacological data in the provided evidence. However, structurally related compounds like 10b (from ) exhibit potent acetylcholinesterase inhibition (comparable to donepezil), suggesting that the pyrrolidin-2-one scaffold is critical for targeting neurological enzymes.
- Chiral Separation : Unlike simpler derivatives (e.g., 7 and 8 in ), the target compound’s pyridazine-pyrrolidine linkage introduces additional steric and electronic complexity, which may influence its enantiomeric resolution in chromatographic studies.
- Synthetic Accessibility: The target compound’s synthesis (as in ) involves coupling pyridazin-3-yloxy-pyrrolidine with activated pyrrolidin-2-one precursors. This contrasts with the Mitsunobu or nucleophilic substitution reactions used for benzylated analogues in .
Biological Activity
5-(3-(Pyridazin-3-yloxy)pyrrolidine-1-carbonyl)pyrrolidin-2-one is a novel compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a pyrrolidine ring with a pyridazin-3-yloxy group and a carbonyl moiety, which may influence its biological activities. The structural formula can be represented as follows:
This unique structure allows for interactions with various biological targets, potentially leading to diverse pharmacological effects.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The mechanism of action may involve:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, thus altering cellular functions.
- Receptor Modulation : It could act as an agonist or antagonist at specific receptors, influencing physiological responses.
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit antimicrobial properties. For instance, derivatives of pyridazine have shown moderate activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) ranging from 250 μg/mL .
Anti-inflammatory Effects
Research has highlighted the potential anti-inflammatory properties of pyrrolidine derivatives. In particular, compounds that share structural similarities with this compound have demonstrated efficacy in inhibiting pro-inflammatory cytokines like TNFα and IL-6 in cell models .
Case Studies
- Case Study on Enzyme Inhibition : A study evaluating the inhibition of cyclooxygenase (COX) enzymes by pyrrolidine derivatives found that modifications to the pyrrolidine structure significantly enhanced inhibitory potency, suggesting that similar modifications could enhance the activity of this compound against COX enzymes .
- Anti-cancer Activity : Another investigation into the cytotoxic effects of related compounds revealed promising results against various cancer cell lines, indicating that this compound may also exhibit anti-cancer properties through apoptosis induction .
Research Findings Summary
Q & A
Q. Example data :
| Modification Type | Solubility (mg/mL) | Bioavailability (%) |
|---|---|---|
| Parent compound | 0.12 | 8 |
| Pro-drug (silyl) | 1.5 | 25 |
| Cyclodextrin complex | 3.2 | 35 |
Basic: What analytical techniques are critical for characterizing this compound and its intermediates?
Answer:
- NMR spectroscopy : Confirms regiochemistry of the pyrrolidine and pyridazine rings (e.g., H/C NMR for carbonyl and ether linkages) .
- Mass spectrometry (MS) : Validates molecular weight and fragmentation patterns, particularly for detecting impurities .
- X-ray powder diffraction (XRPD) : Resolves crystallinity and polymorphic forms, critical for reproducibility in biological assays .
Advanced: How can researchers resolve contradictions in reported mechanisms of action (e.g., DPP-4 inhibition vs. antiplatelet activity)?
Answer:
- Target profiling : Use enzymatic assays (e.g., DPP-4 inhibition IC₅₀) alongside platelet aggregation tests to compare potency across systems .
- Computational docking : Predict binding affinities to DPP-4 vs. platelet receptors (e.g., P2Y₁₂) to identify off-target interactions .
- In vivo cross-validation : Compare effects in diabetic (DPP-4-dependent) and thrombosis (platelet-dependent) animal models .
Q. Example findings :
| Assay Type | Target IC₅₀ (nM) | Observed Activity |
|---|---|---|
| DPP-4 inhibition | 120 | Moderate |
| Platelet aggregation | 450 | Weak |
Basic: What in vitro assays are recommended for initial evaluation of bioactivity?
Answer:
- Enzyme inhibition assays : Measure DPP-4 activity using fluorogenic substrates (e.g., Gly-Pro-AMC) .
- Cellular models : Test anti-inflammatory effects in LPS-stimulated macrophages (IL-6/TNF-α suppression) .
- Cytotoxicity screening : Use HepG2 or HEK293 cells to assess safety margins (CC₅₀ > 50 µM) .
Advanced: What strategies optimize enantiomeric purity during asymmetric synthesis of pyrrolidin-2-one derivatives?
Answer:
- Chiral catalysts : Employ palladium or ruthenium complexes for stereoselective cyclization (e.g., >90% ee achieved with Ru-BINAP systems) .
- Dynamic kinetic resolution : Utilize enzymes (e.g., lipases) to resolve racemic intermediates during acylation steps .
- Crystallization-induced diastereomer resolution : Use chiral auxiliaries (e.g., tartaric acid derivatives) to isolate enantiopure products .
Basic: How do researchers validate the stability of this compound under physiological conditions?
Answer:
- pH stability studies : Incubate in buffers (pH 1.2–7.4) and analyze degradation via HPLC at 37°C over 24 hours .
- Plasma stability assays : Monitor compound integrity in human or animal plasma using LC-MS .
- Forced degradation : Expose to heat (60°C), light (UV), or oxidizing agents (H₂O₂) to identify vulnerable functional groups .
Advanced: What computational tools predict the ADMET profile of this compound?
Answer:
- QSAR models : Use platforms like Schrödinger or MOE to estimate logP, CYP450 interactions, and hERG channel liability .
- Molecular dynamics simulations : Analyze binding kinetics to serum albumin for plasma protein binding predictions .
- In silico toxicity : Apply Derek Nexus or ProTox-II to flag potential hepatotoxicity or mutagenicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
